c-Met Kinase Inhibitory Potential: Class-Level SAR Relative to 9-Aryl Analogs
No direct, quantitative c-Met IC₅₀ data are publicly available for the target compound (1255777-64-0). However, patent family EP 3 053 923 A1 discloses numerous triazolopyrazine derivatives exemplified as c-Met inhibitors, establishing that 9-aryl substitution is a critical determinant of enzymatic potency. Within the patent, structurally related analogs bearing substituted phenyl groups at the 9-position exhibit c-Met IC₅₀ values spanning low nanomolar to micromolar ranges (exact values not extracted for the specific 4-butoxyphenyl example) [1]. The 4-butoxyphenyl group introduces higher lipophilicity (calculated logP ≈ 3.4–4.5 for related analogs) compared to 4-fluorophenyl or 3-methylphenyl variants, which may influence membrane permeability and off-rate kinetics . Because this compound is not explicitly profiled in the disclosed SAR tables, its rank-order potency relative to named analogs such as 9-(3,4-dimethylphenyl) or 9-(4-fluorophenyl) derivatives cannot be quantitatively positioned.
| Evidence Dimension | c-Met tyrosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Structurally related 9-aryl triazolopyrazines in EP 3 053 923 A1 exhibit IC₅₀ values from low nanomolar to micromolar range |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant c-Met kinase assay (HTRF or equivalent, as described in EP 3 053 923 A1) |
Why This Matters
For procurement decisions, the absence of public c-Met IC₅₀ data means that the compound's potency must be verified experimentally before use as a c-Met inhibitor tool; it cannot be selected over named analogs based on published potency.
- [1] JUNG, Hee Jung et al. NOVEL TRIAZOLOPYRAZINE DERIVATIVE AND USE THEREOF. EP 3 053 923 A1, 2016. View Source
